N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a heterocyclic compound featuring a naphtho[2,1-b]furan core linked to an acetamide group substituted with a 5-chloro-2-methylphenyl moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological activities. Synthetically, naphthofuran derivatives are often prepared via multi-step protocols involving nitration, acetylation, and cyclization reactions. For instance, analogous compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (compound 3) are synthesized by nitration of precursor furans under acidic conditions, followed by hydrazine-mediated condensation to form hydrazinylcarbonyl intermediates (compound 4) .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-13-6-8-16(22)11-18(13)23-20(24)10-15-12-25-19-9-7-14-4-2-3-5-17(14)21(15)19/h2-9,11-12H,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMGQHOCOVFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide typically involves the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a suitable reagent to form the furan ring.
Substitution on the phenyl ring: The 5-chloro-2-methylphenyl group can be introduced through a substitution reaction using appropriate halogenated precursors.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl and naphthofuran rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran oxides, while substitution reactions can introduce new functional groups onto the phenyl or naphthofuran rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
- N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (5a) : Features a nitro group at position 5 and a benzylidenehydrazinyl substituent. Exhibits antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
- 2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Replaces the 5-chloro-2-methylphenyl group with a thiazolyl ring.
- N-(2-acetylnaphtho[2,1-b]furan-1-yl)acetamide (CAS 402930-98-7): Contains an acetyl group instead of the chloro-methylphenyl substituent. Molecular formula = C₁₆H₁₃NO₃; structural simplicity may reduce bioactivity compared to halogenated analogs .
Heterocyclic Modifications
- Imidazo[2,1-b]thiazole Derivatives (e.g., 5l) : Replace naphthofuran with imidazothiazole. Compound 5l (C₃₀H₂₉ClN₆O₂S) shows potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM) . This highlights how core heterocycle changes drastically alter bioactivity.
- 1,3,4-Oxadiazole Derivatives : Compounds like 10 (C₂₇H₂₀ClN₃O₅S) integrate oxadiazole rings linked to naphthofuran. Exhibit moderate antibacterial activity but lower yields (5%) compared to acetamide analogs .
Antibacterial Activity
Naphthofuran-acetamide hybrids demonstrate broad-spectrum antibacterial effects. For example, compound 6a (1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtho[2,1-b]furan-2-carboxamide) shows enhanced activity due to the thiazolidinone moiety, suggesting that electron-withdrawing groups (e.g., nitro) and heterocyclic appendages improve efficacy .
Cytotoxic Activity
While the target compound’s cytotoxicity remains unstudied, structurally related imidazothiazole acetamides (e.g., 5l) exhibit nanomolar IC₅₀ values against cancer cells.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (NO₂, Cl): Enhance antibacterial activity by increasing electrophilicity. Nitro-substituted derivatives (e.g., 5a) show MICs as low as 32 µg/mL , while chloro groups may improve pharmacokinetics.
- Bulkier Substituents (e.g., 4-methoxybenzyl) : In imidazothiazoles, bulky groups improve VEGFR2 inhibition (5l: 5.72% inhibition at 20 µM) but may reduce solubility .
- Heterocyclic Appendages (thiazole, oxadiazole): Introduce hydrogen-bonding sites, enhancing target binding. For example, thiazolidinone in 6a improves Gram-positive bacterial inhibition .
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